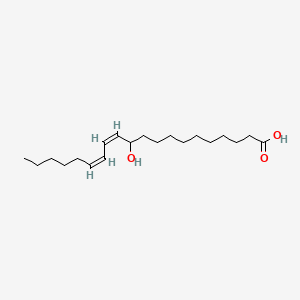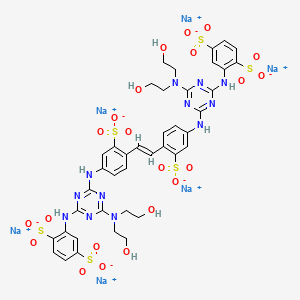
Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HEXASODIUM 2-[[4-(BIS(2-HYDROXYETHYL)AMINO)-6-[[4-[(E)-2-[4-[[4-(BIS(2-HYDROXYETHYL)AMINO)-6-[(2,5-DISULFONATOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]AMINO]-2-SULFONATO-PHENYL]VINYL]-3-SULFONATO-PHENYL]AMINO]-1,3,5-TRIAZIN-2-YL]AMINO]BENZENE-1,4-DISULFONATE is a complex organic compound with multiple functional groups, including sulfonate, triazine, and amino groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HEXASODIUM 2-[[4-(BIS(2-HYDROXYETHYL)AMINO)-6-[[4-[(E)-2-[4-[[4-(BIS(2-HYDROXYETHYL)AMINO)-6-[(2,5-DISULFONATOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]AMINO]-2-SULFONATO-PHENYL]VINYL]-3-SULFONATO-PHENYL]AMINO]-1,3,5-TRIAZIN-2-YL]AMINO]BENZENE-1,4-DISULFONATE typically involves multiple steps, including the formation of the triazine ring and the subsequent introduction of sulfonate and amino groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: HEXASODIUM 2-[[4-(BIS(2-HYDROXYETHYL)AMINO)-6-[[4-[(E)-2-[4-[[4-(BIS(2-HYDROXYETHYL)AMINO)-6-[(2,5-DISULFONATOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]AMINO]-2-SULFONATO-PHENYL]VINYL]-3-SULFONATO-PHENYL]AMINO]-1,3,5-TRIAZIN-2-YL]AMINO]BENZENE-1,4-DISULFONATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups and overall structure of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce additional oxygen-containing functional groups, while substitution reactions can replace existing groups with new ones.
Scientific Research Applications
HEXASODIUM 2-[[4-(BIS(2-HYDROXYETHYL)AMINO)-6-[[4-[(E)-2-[4-[[4-(BIS(2-HYDROXYETHYL)AMINO)-6-[(2,5-DISULFONATOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]AMINO]-2-SULFONATO-PHENYL]VINYL]-3-SULFONATO-PHENYL]AMINO]-1,3,5-TRIAZIN-2-YL]AMINO]BENZENE-1,4-DISULFONATE has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing
Properties
CAS No. |
76482-78-5 |
|---|---|
Molecular Formula |
C40H38N12Na6O22S6 |
Molecular Weight |
1369.1 g/mol |
IUPAC Name |
hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b2-1+;;;;;; |
InChI Key |
ZECOZQHKQDLCBT-IRTUOLCXSA-H |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
physical_description |
Liquid; Dry Powder |
Related CAS |
114456-70-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


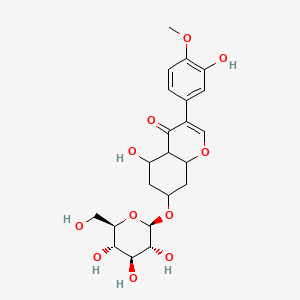
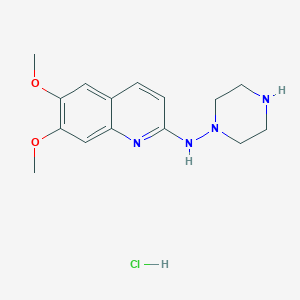
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)
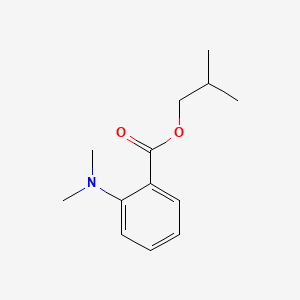
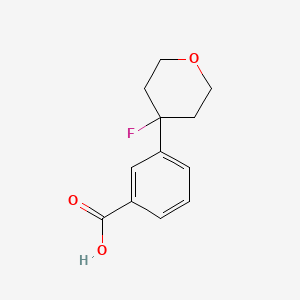
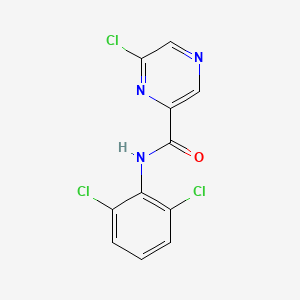
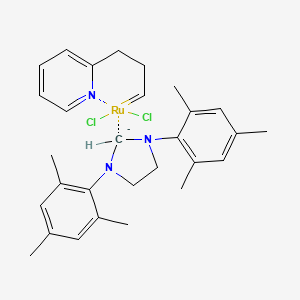
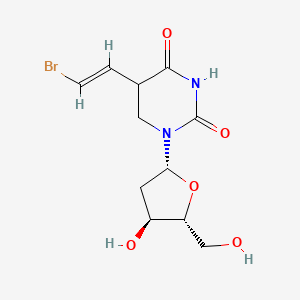
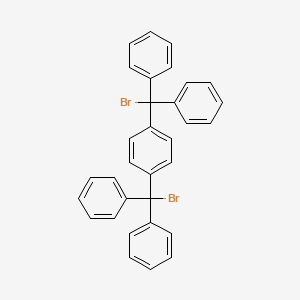
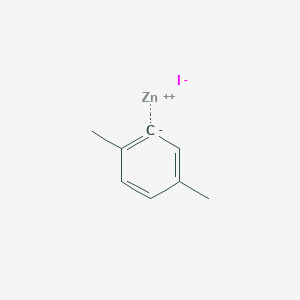
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
